molecular formula C10H14FN B1639758 4-Fluoro-N-methyl-benzenepropanamine

4-Fluoro-N-methyl-benzenepropanamine

Cat. No. B1639758
M. Wt: 167.22 g/mol
InChI Key: RXJCNSDBCKPXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-methyl-benzenepropanamine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3

InChI Key

RXJCNSDBCKPXLX-UHFFFAOYSA-N

SMILES

CNCCCC1=CC=C(C=C1)F

Canonical SMILES

CNCCCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [3-(4-fluoro-phenyl)-propyl]-methyl-carbamic acid tert-butyl ester (0.417 g, 1.560 mmol) in 3 mL of dichloromethane, was added trifluoroacetic acid (3 mL). After stirring at room temperature for 3 h, the reaction mixture was concentrated under reduced pressure. The residue was re-dissolved in 20 mL of ethyl acetate and the resulting solution was washed with NaOH solution (1N) and brine, and dried over anhydrous Na2SO4. Removal of the solvent under reduced pressure provided the title compound as a colorless oil (0.189 g, 72% yield), which was used directly in the next step (Step d of Specific Scheme 7) without further purification. GC-MS: tR=5.6 min; m/z 167 (M+).
Name
[3-(4-fluoro-phenyl)-propyl]-methyl-carbamic acid tert-butyl ester
Quantity
0.417 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.